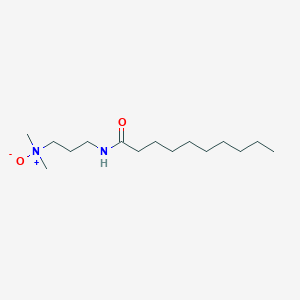
Carbazeran
概要
説明
Carbazeran is a compound with the empirical formula C18H24N4O4 . It is also known as N-Ethyl-carbamic acid 1-(6,7-dimethoxy-1-phthalazinyl)-4-piperidinyl ester . It is used in the treatment of heart failure .
Synthesis Analysis
Carbazeran is a substrate of Aldehyde Oxidase (AOX) and is metabolized to 4-oxo-carbazeran . This process was studied using human liver cytosol and microsomes, and the results were compared with in vivo studies in minipigs .
Molecular Structure Analysis
The molecular weight of Carbazeran is 360.41 g/mol . The SMILES string representation of its structure is CCNC(=O)OC1CCN(CC1)c2nncc3cc(OC)c(OC)cc23 .
Physical And Chemical Properties Analysis
Carbazeran is a white to beige powder . It is soluble in DMSO at a concentration of ≥2 mg/mL when warmed . It has a density of 1.3±0.1 g/cm³ .
科学的研究の応用
Metabolism and Pharmacokinetics
Carbazeran Oxidation in Chimeric Mice : A study by Uehara et al. (2020) found that humanized-liver mice showed higher production of carbazeran 4-oxo derivatives compared to control mice. This suggests human aldehyde oxidase 1's functionality in vivo in these mice, indicating their suitability for predicting human AOX1-dependent drug metabolism (Uehara et al., 2020).
Oxidative Metabolism in Different Species : Kaye et al. (1985) demonstrated species differences in carbazeran metabolism. It was metabolized rapidly to 4-hydroxy carbazeran in baboon and human liver cytosol, but not in dogs, aligning well with in vivo studies (Kaye et al., 1985).
Human Skin's Role in Metabolism : Manevski et al. (2014) investigated AO activity in human skin, finding that human skin explants metabolized carbazeran to 4-hydroxycarbazeran. This suggests a significant role for AO in cutaneous drug metabolism (Manevski et al., 2014).
Therapeutic Applications
Cardiac Effects : Shahid and Rodger (1989) investigated the chronotropic and inotropic effects of carbazeran on rabbit heart preparations. They found carbazeran produced concentration-dependent positive inotropic responses, indicating its potential utility in cardiac applications (Shahid & Rodger, 1989).
Treatment of Heart Failure : Taylor et al. (1981) discussed carbazeran's pharmacology in the context of congestive heart failure (CHF) treatment. The drug has shown potential efficacy in CHF management, possibly due to its combined inotropic and vasodilator effects (Taylor et al., 1981).
Impact on Drug Pharmacokinetics
- Deuterium Isotope Effects : Sharma et al. (2012) explored the impact of deuterium isotope effects on the pharmacokinetics of drugs like carbazeran. Their research indicates the importance of understanding systemic clearance mechanisms for drugs metabolized by aldehyde oxidase (Sharma et al., 2012).
Safety and Hazards
将来の方向性
The production of carbazeran 4-oxo derivatives was found to be higher in humanized-liver mice than in control mice . This suggests that human aldehyde oxidase 1 is functional in humanized-liver mice in vivo and that chimeric NOD/Shi- scid IL2 receptor gamma-null mice expressing a herpes simplex virus type 1 thymidine kinase transgene transplanted with human hepatocytes may be a suitable model animal for predicting aldehyde oxidase–dependent biotransformation of drugs in humans .
作用機序
Target of Action
Carbazeran primarily targets two enzymes: Phosphodiesterase (PDE) and Aldehyde Oxidase (AO) . PDE is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism . AO, on the other hand, is involved in the metabolism and detoxification of a variety of xenobiotics, drugs, and endogenous compounds .
Mode of Action
Carbazeran acts as a PDE inhibitor and an AO substrate . As a PDE inhibitor, it prevents the breakdown of cAMP, thereby increasing its levels within the cell . This can lead to various downstream effects, such as increased heart rate and contractility . As an AO substrate, Carbazeran undergoes 4-hydroxylation to form a phthalazinone metabolite .
Biochemical Pathways
The primary biochemical pathway affected by Carbazeran is the cAMP signaling pathway . By inhibiting PDE and preventing the breakdown of cAMP, Carbazeran can enhance the signaling through this pathway . This can lead to various downstream effects, such as increased heart rate and contractility .
Pharmacokinetics
Carbazeran is almost completely cleared in humans via 4-hydroxylation to the phthalazinone metabolite by AO . This metabolic process is crucial for the drug’s bioavailability and therapeutic effect .
Result of Action
The inhibition of PDE and the subsequent increase in cAMP levels can lead to various cellular effects. For instance, it can lead to increased heart rate and contractility, which can be beneficial in conditions like heart failure . The 4-hydroxylation of Carbazeran by AO also results in the formation of a phthalazinone metabolite .
Action Environment
The action, efficacy, and stability of Carbazeran can be influenced by various environmental factors. For instance, the presence of other drugs that are also metabolized by AO can potentially affect the metabolism and clearance of Carbazeran . Additionally, factors such as pH and temperature can also influence the activity of the enzymes that Carbazeran targets .
特性
IUPAC Name |
[1-(6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl] N-ethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c1-4-19-18(23)26-13-5-7-22(8-6-13)17-14-10-16(25-3)15(24-2)9-12(14)11-20-21-17/h9-11,13H,4-8H2,1-3H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGVXJYGDBSPSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OC1CCN(CC1)C2=NN=CC3=CC(=C(C=C32)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220983 | |
| Record name | Carbazeran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70724-25-3 | |
| Record name | Carbazeran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70724-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbazeran [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070724253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbazeran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 70724-25-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBAZERAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N4I6K95P2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-(3-Chloro-4-Methylphenyl)-3-{2-[({5-[(Dimethylamino)methyl]-2-Furyl}methyl)thio]ethyl}urea](/img/structure/B1668270.png)






